![molecular formula C15H11F3O3 B13567079 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(Trifluoromethyl)phenol and 4-Hydroxybenzoic acid.
Methoxylation: The 2-(Trifluoromethyl)phenol undergoes a methoxylation reaction to form 2-(Trifluoromethyl)phenyl methanol.
Esterification: The 2-(Trifluoromethyl)phenyl methanol is then esterified with 4-Hydroxybenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-Methoxybenzoic acid
Uniqueness
4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid is unique due to the presence of both a trifluoromethyl group and a methoxy linkage, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy linkage provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H11F3O3 |
|---|---|
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
4-[[2-(trifluoromethyl)phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)13-4-2-1-3-11(13)9-21-12-7-5-10(6-8-12)14(19)20/h1-8H,9H2,(H,19,20) |
InChI-Schlüssel |
ASRYFEOFAZJIIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
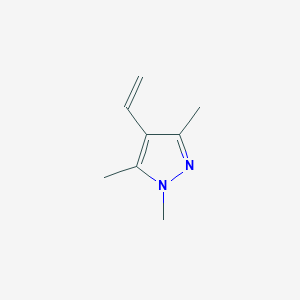


![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
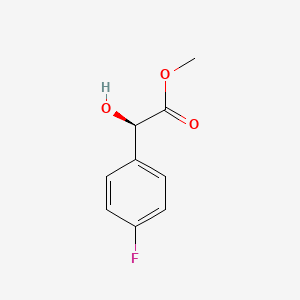
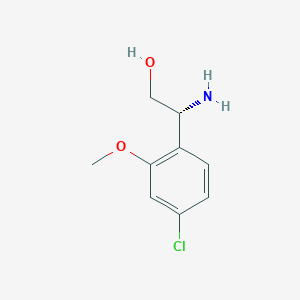
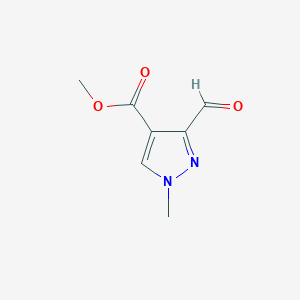
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
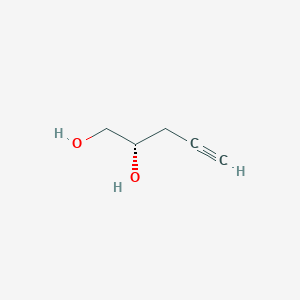
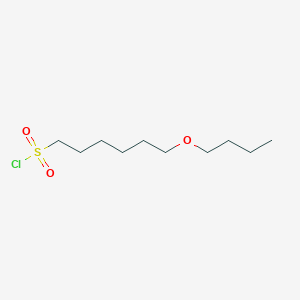
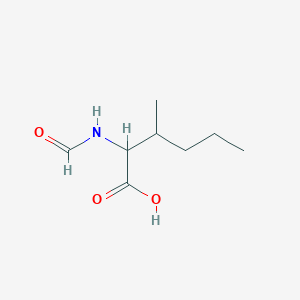
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

